molecular formula C18H19N3O B10888659 1-{(E)-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)imino]methyl}naphthalen-2-ol

1-{(E)-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)imino]methyl}naphthalen-2-ol

Cat. No.: B10888659
M. Wt: 293.4 g/mol
InChI Key: YTLGJKZUEIFBNF-UHFFFAOYSA-N
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Description

1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL is a complex organic compound that features a pyrazole ring and a naphthol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL typically involves the condensation of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-naphthol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the imine linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, alkyl halides, Lewis acids

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Halogenated or alkylated derivatives

Mechanism of Action

The mechanism of action of 1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL involves its interaction with specific molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the naphthol moiety can participate in π-π stacking interactions with aromatic residues, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(1-METHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL
  • 1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-PHENOL

Uniqueness

1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL is unique due to its specific combination of a pyrazole ring and a naphthol moiety, which imparts distinct chemical and biological properties. The presence of the imine linkage allows for versatile reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C18H19N3O/c1-4-21-13(3)18(12(2)20-21)19-11-16-15-8-6-5-7-14(15)9-10-17(16)22/h5-11,22H,4H2,1-3H3

InChI Key

YTLGJKZUEIFBNF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)N=CC2=C(C=CC3=CC=CC=C32)O)C

Origin of Product

United States

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